

# physical and chemical properties of "Tert-butyl 2,5-dihydroxybenzoate"

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## Compound of Interest

Compound Name: *Tert-butyl 2,5-dihydroxybenzoate*

Cat. No.: *B179827*

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## An In-depth Technical Guide to **Tert-butyl 2,5-dihydroxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Tert-butyl 2,5-dihydroxybenzoate**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 2,5-dihydroxybenzoic acid (also known as Gentisic acid), and established principles of organic chemistry to extrapolate its characteristics.

## Chemical Identity and Structure

**Tert-butyl 2,5-dihydroxybenzoate** is the tert-butyl ester of 2,5-dihydroxybenzoic acid. The core structure is a benzene ring substituted with a carboxylic acid, where the acidic proton is replaced by a tert-butyl group, and two hydroxyl groups at positions 2 and 5.

Molecular Structure:

A 2D representation of **Tert-butyl 2,5-dihydroxybenzoate**.

## Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of 2,5-dihydroxybenzoic acid, which serve as a baseline for estimating the properties of its tert-butyl ester.

**Table 1: Physical Properties of 2,5-Dihydroxybenzoic Acid**

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>4</sub> [1][2][3]
Molecular Weight	154.12 g/mol [1][2][3]
Appearance	White to light yellow crystalline powder[2][4]
Melting Point	199-208 °C (decomposes)[1][4][5][6]
Boiling Point	406-407 °C (estimated)[5]
Solubility	Soluble in alcohol and diethyl ether; sparingly soluble in chloroform; slightly soluble in water.[5][6]
pKa (1)	2.97 (25°C, water)[6]
pKa (2)	10.5 (25°C, water)[6]

**Table 2: Spectroscopic Data for 2,5-Dihydroxybenzoic Acid**

Technique	Key Data Points
<sup>1</sup> H NMR (in D <sub>2</sub> O)	Shifts (ppm): 7.19, 7.00, 6.82[7]
<sup>13</sup> C NMR (in D <sub>2</sub> O)	Shifts (ppm): 172.74, 154.47, 148.81, 124.67, 118.66, 116.21, 113.75[2]
Mass Spec (EI)	Top 5 Peaks (m/z): 136.0, 80.0, 154.0, 52.0, 108.0[2]
IR Spectroscopy	Key functional group vibrations can be observed.[2][8]

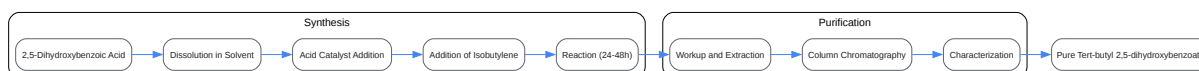
## Experimental Protocols

### Synthesis of Tert-butyl 2,5-dihydroxybenzoate

A common method for the synthesis of tert-butyl esters from carboxylic acids is through acid-catalyzed esterification with isobutylene or via the reaction of a carboxylate salt with a tert-butylating agent. A plausible synthesis route for **Tert-butyl 2,5-dihydroxybenzoate** would involve the esterification of 2,5-dihydroxybenzoic acid.[9]

#### Protocol: Acid-Catalyzed Esterification

- **Reaction Setup:** In a pressure-resistant flask, dissolve 2,5-dihydroxybenzoic acid in a suitable solvent such as dioxane or tetrahydrofuran (THF).
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- **Reactant Addition:** Cool the mixture and add an excess of isobutylene.
- **Reaction:** Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, vent the excess isobutylene. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



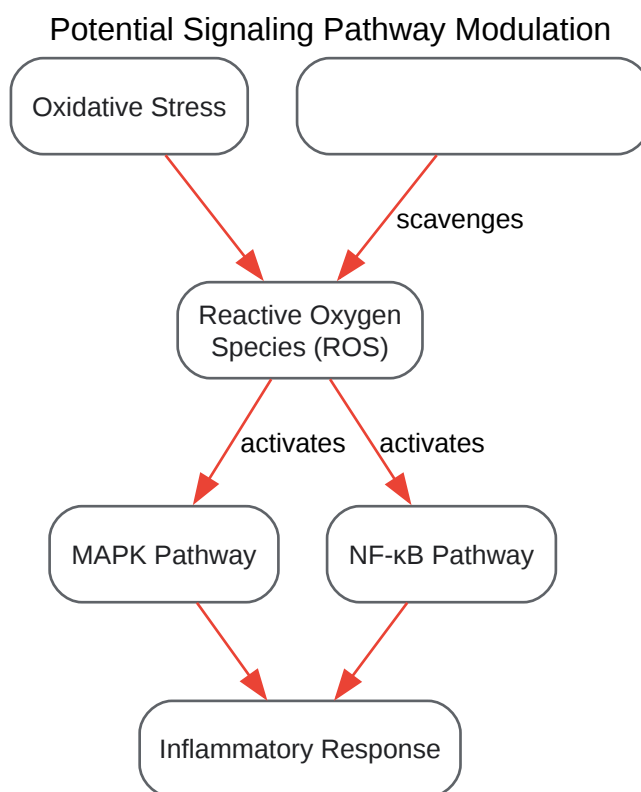
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General workflow for the synthesis and purification.

## Potential Biological Significance and Signaling Pathways

While no specific signaling pathways for **Tert-butyl 2,5-dihydroxybenzoate** have been documented, its parent compound, 2,5-dihydroxybenzoic acid (Gentisic acid), is a known metabolite of aspirin and exhibits anti-inflammatory, antirheumatic, and antioxidant properties. [5] It is a byproduct of both tyrosine and benzoate metabolism.[5] The biological activity of the tert-butyl ester would likely be influenced by its increased lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile.

The antioxidant activity of phenolic compounds like 2,5-dihydroxybenzoic acid often involves scavenging of reactive oxygen species (ROS), which can modulate various signaling pathways related to inflammation and oxidative stress, such as the NF- $\kappa$ B and MAPK pathways.



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Hypothesized modulation of oxidative stress pathways.

## Safety and Handling

Safety information for **Tert-butyl 2,5-dihydroxybenzoate** is not readily available. However, based on the parent compound, 2,5-dihydroxybenzoic acid, the following precautions should be considered. 2,5-dihydroxybenzoic acid is known to cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]

General Handling Precautions:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

## Conclusion

**Tert-butyl 2,5-dihydroxybenzoate** is a derivative of the biologically active compound 2,5-dihydroxybenzoic acid. While direct experimental data is scarce, its properties and synthesis can be reasonably extrapolated from its parent compound and general chemical principles. The addition of the tert-butyl group is expected to increase its lipophilicity, which may have significant implications for its biological activity and pharmacokinetic properties. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

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